Methyl 2-(3-amino-4-methoxyphenyl)acetate

Description

Molecular Structure Analysis and Stereochemical Considerations

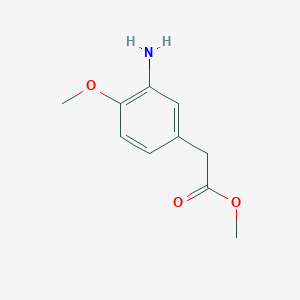

This compound possesses a molecular formula of C₁₀H₁₃NO₃ with a molecular weight of 195.21 grams per mole. The compound features a benzene ring substituted with an amino group at position 3 and a methoxy group at position 4, connected to an acetate ester moiety through a methylene bridge. The systematic nomenclature according to International Union of Pure and Applied Chemistry guidelines designates this compound as this compound.

The structural architecture of this compound reveals several important stereochemical considerations. The benzene ring adopts a planar configuration, with the amino and methoxy substituents positioned in an ortho relationship to each other. This substitution pattern creates potential for intramolecular hydrogen bonding between the amino group and the methoxy oxygen, which may influence the compound's conformational preferences and chemical reactivity.

The acetate portion of the molecule introduces conformational flexibility around the methylene carbon-carbon bond connecting the aromatic ring to the carbonyl group. The ester functionality exhibits characteristic planarity due to resonance stabilization, with the carbonyl carbon adopting approximately trigonal planar geometry. The methyl ester group can adopt various rotational conformations around the carbon-oxygen bond, contributing to the overall conformational landscape of the molecule.

Table 1: Fundamental Molecular Properties

The compound's three-dimensional structure demonstrates characteristic bond lengths and angles consistent with aromatic ester systems. The carbon-carbon bonds within the benzene ring exhibit typical aromatic character with delocalized electron density. The methoxy group adopts a planar configuration with the benzene ring due to resonance effects, while the amino group may exhibit pyramidal geometry depending on protonation state and environmental conditions.

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. Proton nuclear magnetic resonance analysis reveals distinct resonance signals corresponding to the various hydrogen environments within the molecule. The aromatic region typically displays signals between 6.5 and 7.5 parts per million, corresponding to the substituted benzene ring protons.

The methoxy group generates a characteristic singlet around 3.7-3.8 parts per million, representing the three equivalent methyl protons attached to oxygen. The acetate methyl ester produces another singlet in the region of 3.7-3.8 parts per million, while the methylene bridge protons appear as a singlet around 3.6-3.7 parts per million due to their benzylic position.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the observation of carbon chemical shifts. The carbonyl carbon of the ester group typically resonates around 170-175 parts per million, while the aromatic carbons appear in the range of 110-160 parts per million. The methoxy carbon signal appears around 55-56 parts per million, and the acetate methyl carbon resonates near 52-53 parts per million.

Table 2: Characteristic Spectroscopic Data

| Technique | Key Signals | Chemical Shift/Frequency | Assignment |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 6.5-7.5 ppm | Benzene ring |

| ¹H Nuclear Magnetic Resonance | Methoxy group | 3.7-3.8 ppm | -OCH₃ |

| ¹H Nuclear Magnetic Resonance | Ester methyl | 3.7-3.8 ppm | -COOCH₃ |

| ¹H Nuclear Magnetic Resonance | Methylene bridge | 3.6-3.7 ppm | -CH₂- |

| Infrared | Carbonyl stretch | 1720-1740 cm⁻¹ | C=O ester |

| Infrared | Amino stretch | 3300-3500 cm⁻¹ | N-H stretch |

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups within the molecule. The carbonyl stretch of the ester group appears as a strong absorption around 1720-1740 wavenumbers, consistent with aliphatic ester compounds. The amino group demonstrates characteristic nitrogen-hydrogen stretching vibrations in the region of 3300-3500 wavenumbers, typically appearing as broad absorptions due to hydrogen bonding effects.

The aromatic carbon-carbon stretching vibrations manifest in the fingerprint region between 1400-1600 wavenumbers, while carbon-hydrogen stretching modes of the aromatic ring appear around 3000-3100 wavenumbers. The methoxy group contributes carbon-oxygen stretching vibrations around 1000-1300 wavenumbers, and the aliphatic carbon-hydrogen stretches of the methyl groups appear near 2800-3000 wavenumbers.

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the aromatic system. The substituted benzene ring with amino and methoxy groups exhibits characteristic absorption maxima due to π→π* transitions. The amino group acts as an electron-donating substituent, while the methoxy group also contributes electron density to the aromatic system through resonance effects. These substitution patterns typically result in bathochromic shifts compared to unsubstituted benzene derivatives.

Computational Chemistry Studies (Density Functional Theory Calculations, Molecular Orbital Analysis)

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. Theoretical calculations utilizing appropriate basis sets and exchange-correlation functionals can predict optimized geometries, vibrational frequencies, and electronic properties with good accuracy compared to experimental observations.

Molecular orbital analysis reveals the distribution of electron density throughout the molecule and identifies the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. The aromatic π-system dominates the frontier molecular orbitals, with significant contributions from the amino and methoxy substituents. The electron-donating nature of these groups increases the highest occupied molecular orbital energy while maintaining reasonable lowest unoccupied molecular orbital energies.

Computational frequency calculations predict vibrational modes that correlate well with experimental infrared spectroscopic observations. The calculated frequencies typically require scaling factors to account for anharmonicity and basis set limitations. Theoretical calculations predict carbonyl stretching frequencies around 1740 wavenumbers, amino group stretches near 3300 wavenumbers, and aromatic carbon-carbon stretches in the 1400-1600 wavenumber region.

Table 3: Computational Molecular Properties

Electrostatic potential mapping through computational methods illustrates the charge distribution across the molecular surface. The amino group exhibits regions of negative electrostatic potential due to the lone pair of electrons on nitrogen, while the carbonyl oxygen of the ester group also demonstrates electronegative character. The aromatic ring displays relatively neutral electrostatic potential, with slight variations due to the substituent effects.

Molecular dynamics simulations can provide information about conformational flexibility and preferred orientations of functional groups. The methoxy group typically adopts conformations that maximize conjugation with the aromatic π-system, while the acetate chain demonstrates rotational freedom around single bonds. The amino group may participate in intermolecular hydrogen bonding interactions, influencing crystal packing and solution behavior.

The calculated dipole moment of the molecule reflects the asymmetric distribution of electron density caused by the polar functional groups. The amino and methoxy substituents contribute to a net dipole moment that influences solubility properties and intermolecular interactions. Theoretical calculations predict moderate polarity consistent with the compound's observed solubility in organic solvents and limited water solubility.

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-(3-amino-4-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-13-9-4-3-7(5-8(9)11)6-10(12)14-2/h3-5H,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWJSXYAZPBWQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629359 | |

| Record name | Methyl (3-amino-4-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63304-82-5 | |

| Record name | Methyl 3-amino-4-methoxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63304-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3-amino-4-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reduction of 3-nitro-4-methoxyphenyl Precursors

A key route involves the reduction of 3-nitro-4-methoxy derivatives to the corresponding 3-amino-4-methoxy compounds, which can then be converted to the methyl ester form.

- Starting Material: 3-nitro-4-methoxyacetanilide or 3-nitro-4-methoxyphenylacetate derivatives.

- Reducing Agent: Hydrazine hydrate (commercially available 40–80 wt%) is preferred due to safety and ease of handling compared to hydrogen gas or metal hydrides.

- Catalyst: Iron-based catalysts such as FeCl3·6H2O, FeSO4·7H2O, or Fe2O3 are used at 0.1–1.0 wt% relative to the substrate.

- Solvent: Alcohols (methanol, ethanol), water, or mixtures with alkanes or aromatic solvents.

- Temperature: 40–80 °C.

- Reaction Time: 1–3 hours for complete reduction.

- Auxiliary Agents: Carbon dust, silica gel, or diatomaceous earth (0.5–2.0 wt%) to improve reaction efficiency and catalyst dispersion.

- Mix the nitro compound, solvent, catalyst, and optionally an auxiliary agent in a reactor.

- Heat to the target temperature (typically 65–70 °C).

- Add hydrazine hydrate gradually over 1–3 hours.

- Upon completion, perform hot filtration to recover auxiliary agents.

- Distill the filtrate to recover solvent (e.g., methanol).

- Cool and filter the residue to isolate the amino compound.

Yields: High yields are reported, typically above 99% purity and yield for 3-amino-4-methoxyacetanilide intermediates, which can be further converted to the methyl ester.

| Parameter | Range/Value |

|---|---|

| Catalyst loading | 0.1–1.0 wt% |

| Hydrazine hydrate ratio | 1.5–1.65 molar ratio to substrate |

| Temperature | 40–80 °C |

| Solvent load | 0.8–2.0 wt% relative to substrate |

| Reaction time | 1–3 hours |

| Auxiliary agent loading | 0.5–2.0 wt% |

| Yield | ~99% |

Direct Esterification of Amino-Substituted Phenylacetic Acids

In some cases, the amino-substituted phenylacetic acid derivatives are directly esterified to the methyl ester using standard esterification methods:

- Reagents: Methanol with acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Conditions: Reflux under Dean-Stark apparatus or under reduced pressure to remove water.

- Considerations: Amino groups may require protection to avoid side reactions during esterification.

- Yields: Typically moderate to high, depending on protection strategy and reaction conditions.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Hydrazine hydrate reduction | Safe, high yield, simple equipment | Requires handling hydrazine, catalyst recovery | ~99 |

| Bromination + amination | Modular, allows further functionalization | Multi-step, requires Pd catalysts, sensitive to conditions | ~80–90 |

| Direct esterification | Straightforward, uses common reagents | Amino group protection needed, possible side reactions | 70–90 |

Research Findings and Optimization Notes

- Use of hydrazine hydrate avoids the hazards of hydrogen gas and iron sludge generation common in catalytic hydrogenation.

- Catalyst choice and loading significantly affect reaction rate and yield; FeCl3·6H2O at 0.5 wt% is optimal in many cases.

- Auxiliary agents like diatomaceous earth improve catalyst dispersion and facilitate filtration and recovery.

- Solvent recovery by distillation enhances process sustainability and cost-effectiveness.

- Bromination regioselectivity is influenced by the electron-donating methoxy group directing electrophilic substitution to the 3-position.

- Advanced characterization techniques such as NMR, HRMS, and X-ray crystallography confirm substitution patterns and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-4-methoxyphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-amino-4-methoxyphenyl)acetate is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl 2-(3-amino-4-methoxyphenyl)acetate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the amino and methoxy groups allows for hydrogen bonding and other interactions that can modulate enzyme activity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- Amino and Methoxy Groups: The presence of 3-amino and 4-methoxy groups in the target compound enhances its polarity and hydrogen-bonding capacity, making it suitable for interactions in sulfonamide drug design . In contrast, Methyl 2-phenylacetoacetate lacks these groups, favoring non-polar interactions in illicit drug synthesis .

- Hydroxy vs. Methoxy : The hydroxyl group in 2-(4-hydroxy-3-methoxyphenyl)acetic acid allows for stronger hydrogen bonding but reduces stability compared to the methoxy-containing target compound .

Key Research Findings

- Biological Activity : Sulfonamide derivatives of the target compound (e.g., compound 24a in ) show promise in antimicrobial and anticancer studies due to their sulfonamide backbone, which inhibits enzyme activity in pathogens .

- Thermal Stability : The target compound’s higher melting point (142–144 °C) compared to analogs like Methyl 2-phenylacetoacetate (liquid at room temperature) suggests greater crystalline stability, advantageous for formulation .

Biological Activity

Methyl 2-(3-amino-4-methoxyphenyl)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound features a phenyl ring with an amino group, a methoxy group, and an ester functional group. This unique combination of functional groups contributes to its diverse biological activities. The compound's molecular formula is .

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

- Enzyme Interactions : The compound can bind to active sites of enzymes, potentially inhibiting or activating their functions. For example, it has been shown to influence enzymes involved in the metabolism of aromatic compounds.

- Cell Signaling Modulation : It affects cell signaling pathways, particularly those related to oxidative stress and inflammation. This modulation can lead to alterations in gene expression and cellular metabolism .

- Antioxidant Activity : The presence of the methoxy and hydroxy groups enhances its ability to scavenge free radicals, thereby exhibiting antioxidant properties.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Antiproliferative Effects

This compound has shown promising antiproliferative effects in cancer cell lines. For instance, studies on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that the compound exhibits IC50 values ranging from 10 to 33 nM, indicating potent activity comparable to established chemotherapeutic agents .

Table 1: Antiproliferative Activity in Cancer Cell Lines

| Cell Line | Compound Concentration (nM) | IC50 Value (nM) |

|---|---|---|

| MCF-7 | Varies | 10 - 33 |

| MDA-MB-231 | Varies | 23 - 33 |

Cytotoxicity Studies

In cytotoxicity assays, this compound demonstrated selective toxicity towards cancer cells while exhibiting minimal effects on normal cells. This selectivity is crucial for developing targeted cancer therapies .

Case Studies and Research Findings

- In Vitro Studies : A study evaluating the antiproliferative effects of this compound found that it significantly inhibited tubulin polymerization in treated cells, leading to cell cycle arrest and apoptosis . Flow cytometry confirmed these findings by showing increased apoptotic markers in treated cells.

- Animal Models : Research involving animal models indicated that varying dosages of the compound influenced inflammatory responses. Low doses were associated with reduced inflammation markers, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. Table 1: Representative Synthesis Data

| Reagent | Solvent | Time (h) | Yield (%) | Characterization Methods |

|---|---|---|---|---|

| Methyl 2-bromoacetate | Ethanol | 48 | 65–70 | H NMR, HRMS |

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

- Recrystallization : Use cold 2-propanol or ethanol to remove unreacted starting materials.

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 20–40% ethyl acetate) separates polar impurities .

- Vacuum Filtration : Precipitates the product after aqueous work-up, as described in alkylation protocols .

Advanced: How can reaction yields be optimized during alkylation of this compound?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of the amino group compared to ethanol.

- Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.

- Temperature Control : Gradual heating (60–80°C) avoids decomposition of heat-sensitive intermediates .

Note: reports yields of ~70% under standard conditions, suggesting room for optimization via the above strategies.

Advanced: What computational approaches predict the reactivity of functional groups in this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Models electron density distribution to predict nucleophilic sites (e.g., amino group) and electrophilic regions (e.g., ester carbonyl).

- LogP/Polar Surface Area (PSA) : Calculated properties (e.g., LogP ≈ 0.93, PSA ≈ 52 Å) guide solubility and reactivity in drug design contexts .

- Molecular Dynamics Simulations : Assess conformational stability in solvent environments, relevant for catalytic or binding studies.

Advanced: How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

- Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers) by analyzing signal coalescence at elevated temperatures.

- 2D NMR Techniques : COSY and HSQC correlate proton-proton and proton-carbon couplings to assign overlapping signals .

- Crystallographic Validation : Single-crystal X-ray diffraction (using SHELX or ORTEP ) provides unambiguous structural confirmation, though no direct data exists for this compound. Related bromo-methoxy analogs (e.g., ) validate similar methodologies.

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (amines/esters can release volatile byproducts).

- Waste Disposal : Segregate halogenated/organic waste for incineration, as per protocols for aromatic amines .

Advanced: What role does this compound play in synthesizing bioactive sulfonamide derivatives?

Methodological Answer:

this compound serves as a precursor for sulfonamide drugs. For example:

- Sulfonamido Amino Esters : React with ethenesulfonamides to form derivatives with anti-inflammatory or antimicrobial activity. The amino group undergoes nucleophilic substitution with sulfonyl chlorides, followed by ester hydrolysis to free acids .

- Mechanistic Insight : The methoxy group directs electrophilic substitution, while the ester stabilizes intermediates via resonance.

Q. Table 2: Bioactive Derivatives

| Derivative | Biological Activity | Key Functional Groups |

|---|---|---|

| Sulfonamido amino esters | Anti-inflammatory | Sulfonamide, Ester |

Advanced: How do steric and electronic effects influence regioselectivity in further functionalization?

Methodological Answer:

- Steric Effects : Bulky substituents on the phenyl ring hinder reactions at the para position.

- Electronic Effects : The methoxy group (-OCH) is electron-donating, activating the ring for electrophilic substitution at the ortho/para positions relative to the amino group.

- Directing Groups : The amino group (-NH) directs electrophiles to meta positions unless protected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.